ALRT1550: A Potent and Selective Retinoic Acid Receptor Agonist - A Technical Guide
ALRT1550: A Potent and Selective Retinoic Acid Receptor Agonist - A Technical Guide
Introduction
ALRT1550, also known as LGD1550, is a synthetic retinoid that acts as a potent and selective agonist for the retinoic acid receptors (RARs).[1][2][3] Retinoids are a class of compounds derived from vitamin A that play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis. The biological effects of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). ALRT1550's selectivity for RARs makes it a valuable tool for investigating RAR-mediated signaling pathways and a potential therapeutic agent for various diseases, particularly cancer. This technical guide provides an in-depth overview of ALRT1550, including its binding characteristics, biological activity, and the experimental protocols used to evaluate its function.
Core Properties of ALRT1550
ALRT1550 is chemically known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid.[4][5] Its structure is designed for high-affinity binding to the ligand-binding pocket of RARs.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for ALRT1550.
Table 1: Receptor Binding Affinity of ALRT1550 [2][3][6]
| Receptor | Binding Affinity (Kd, nM) |
| Retinoic Acid Receptors (RARs) | ~1 - 4 |
| Retinoid X Receptors (RXRs) | ~270 - 556 |
Table 2: In Vitro Anti-proliferative Activity of ALRT1550 [1][2][3]
| Cell Line | Cancer Type | IC50 (nM) |
| UMSCC-22B | Human Oral Squamous Carcinoma | 0.22 ± 0.1 |
| SKOV-3 | Human Ovarian Cancer | Effective at 2.5, 5, and 10 µM |
| 2774 | Human Ovarian Cancer | Effective at 10 µM |
Table 3: In Vivo Antitumor Activity of ALRT1550 in a UMSCC-22B Xenograft Model [2]
| Dosing Regimen | Tumor Growth Inhibition |
| 3 - 75 µg/kg (daily, 5 days/week) | Up to 89% (dose-dependent) |
| 30 µg/kg (on established tumors) | 72 ± 3% |
Signaling Pathway
ALRT1550 exerts its biological effects by activating the retinoic acid receptor (RAR) signaling pathway. As an RAR agonist, ALRT1550 binds to RARs, which are ligand-activated transcription factors. In their inactive state, RARs form heterodimers with retinoid X receptors (RXRs) and are bound to retinoic acid response elements (RAREs) on the DNA, along with corepressor proteins. The binding of ALRT1550 to the RAR ligand-binding domain induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator complexes. This complex then initiates the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Figure 1. ALRT1550-mediated RAR signaling pathway.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of ALRT1550.
Retinoic Acid Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of ALRT1550 for RARs and RXRs. A radiolabeled known ligand is used in competition with unlabeled ALRT1550.
Methodology:
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Preparation of Nuclear Extracts: Nuclear extracts containing RARs and RXRs are prepared from a suitable cell line (e.g., Sf9 insect cells infected with baculovirus expressing the receptor).
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Radioligand: A tritiated RAR- or RXR-specific ligand (e.g., [³H]-all-trans retinoic acid) is used.
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Competition Binding: Constant concentrations of the nuclear extract and radioligand are incubated with increasing concentrations of unlabeled ALRT1550.
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Incubation: The reaction is incubated at 4°C to reach equilibrium.
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Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite adsorption or filter binding.
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Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
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Data Analysis: The concentration of ALRT1550 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2. Workflow for a competitive binding assay.
In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the anti-proliferative activity of ALRT1550 on cancer cell lines. The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.
Methodology:
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Cell Seeding: UMSCC-22B cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
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Compound Treatment: Cells are treated with various concentrations of ALRT1550 and incubated for a specified period (e.g., 7 days).
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Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
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Staining: The plates are washed, and the cells are stained with Sulforhodamine B solution.
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Washing: Unbound dye is removed by washing with 1% acetic acid.
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Solubilization: The bound dye is solubilized with a Tris-base solution.
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Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 540 nm.
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Data Analysis: The IC50 value, the concentration of ALRT1550 that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
In Vivo Human Oral Squamous Carcinoma Xenograft Model
This model is used to evaluate the antitumor activity of ALRT1550 in a living organism.
Methodology:
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Animal Model: Athymic nude mice are used as they lack a functional immune system and will not reject human tumor cells.
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Tumor Cell Implantation: UMSCC-22B cells are implanted subcutaneously into the flank of the mice.
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
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Treatment: ALRT1550 is administered orally (e.g., daily, 5 days a week) at various doses. A vehicle control group is also included.
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Volume = (length x width²) / 2 is commonly used.
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Monitoring: The animals' body weight and general health are monitored for signs of toxicity.
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Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
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Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Synthesis and Characterization of a Highly Potent and Selective Isotopically Labeled Retinoic Acid Receptor Ligand, ALRT1550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
